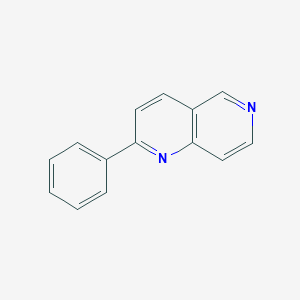

2-Phenyl-1,6-naphthyridine

Beschreibung

Eigenschaften

CAS-Nummer |

52816-59-8 |

|---|---|

Molekularformel |

C14H10N2 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

2-phenyl-1,6-naphthyridine |

InChI |

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-10-15-9-8-14(12)16-13/h1-10H |

InChI-Schlüssel |

KHSHHAGTIYQWDF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 4-Chloropyridine Derivatives

A widely employed strategy involves the use of substituted 4-chloropyridines as starting materials. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate (16 ) reacts with aniline (17 ) to form an intermediate (18 ), which undergoes sequential reduction, oxidation, and condensation with methyl phenylacetate (21 ) to yield 2-phenyl-1,6-naphthyridine (22 ) in 40% overall yield. Critical parameters include:

Friedlander Condensation with Active Methylene Compounds

The Friedlander reaction between 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds (e.g., malononitrile, ethyl cyanoacetate) provides direct access to 2-phenyl-1,6-naphthyridines. For instance, 2-amino-4-phenylpyridine-3-carbaldehyde reacts with ethyl cyanoacetate in the presence of choline hydroxide ionic liquid (ChOH-IL) to afford the target compound in >90% yield. Key advantages include:

-

Catalyst : ChOH-IL promotes H-bonding interactions, reducing activation energy (ΔG‡ = 1.8–23.1 kcal/mol).

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-chloro-1,6-naphthyridine with phenylboronic acid introduces the phenyl group at C2. Optimal conditions involve:

Buchwald-Hartwig Amination

For functionalized derivatives, amination of 2-bromo-1,6-naphthyridine with anilines using Xantphos/Pd(OAc)2 achieves C2-arylation. A representative protocol:

-

Substrate : 2-bromo-1,6-naphthyridine.

-

Conditions : 100°C, 12 h, toluene.

-

Yield : 72–89% for electron-rich aryl amines.

One-Pot Multicomponent Syntheses

Three-Component Reaction (2-Chloroquinoline-4-amines, Aldehydes, Malononitrile)

A green approach utilizes ethanol as the solvent to assemble 5-chloro-4-phenylbenzo[f]naphthyridine-2-amino-3-carbonitrile derivatives. Key steps:

-

Knoevenagel Condensation : Between aldehyde and malononitrile.

-

Cyclization : With 2-chloroquinoline-4-amine at 80°C.

Solid-Phase and Flow Chemistry Approaches

Continuous Flow Hydrogenation

Ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate undergoes hydrogenation in a flow reactor with Pd/C (10%) to yield the amine intermediate, which is subsequently coupled with indan-2-one to form 2-phenyl derivatives. Advantages include:

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclization of N-(pyridin-2-yl)acrylamides, reducing reaction times from hours to minutes.

Eco-Friendly and Catalytic Methods

Aqueous-Phase Synthesis

Using water as a solvent, this compound is synthesized via ChOH-IL-catalyzed Friedlander condensation, achieving 92–96% yield. The catalyst is recyclable for five cycles without activity loss.

Photocatalytic C–H Arylation

Visible-light-driven arylation employs Ru(bpy)3Cl2 as a photocatalyst, enabling direct C2–H functionalization under mild conditions (room temperature, 24 h).

Industrial-Scale Production and Purification

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water (1:3), achieving >98% purity. Key steps:

Chromatographic Methods

Silica gel chromatography (hexane/EtOAc 4:1) resolves regioisomers, with Rf = 0.55 for this compound.

Challenges and Optimization Strategies

Regioselectivity Control

Competing pathways in cyclocondensation are mitigated by:

Functional Group Tolerance

Sensitive groups (e.g., nitro, cyano) require protective strategies:

Analytical and Spectroscopic Characterization

NMR Data

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scale (g) | Key Advantage |

|---|---|---|---|---|

| Friedlander Condensation | 92–96 | >98 | 10 | Eco-friendly, no Purif. |

| Suzuki Coupling | 85 | 99 | 5 | Regioselective |

| Multicomponent Reaction | 82 | 97 | 20 | One-Pot, Scalable |

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The nitrogen-rich aromatic system directs electrophilic attacks to specific positions. Key reactions include:

Halogenation

-

Direct chlorination occurs at C4 using POCl₃ under reflux (110–120°C), yielding 4-chloro-2-phenyl-1,6-naphthyridine .

-

Bromination at C7 is achieved with Br₂ in H₂SO₄ at 0–5°C, producing 7-bromo derivatives in moderate yields .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 110–120°C, 6 h | 4-Chloro-2-phenyl-1,6-naphthyridine | 68% | |

| Bromination | Br₂, H₂SO₄, 0–5°C, 2 h | 7-Bromo-2-phenyl-1,6-naphthyridine | 52% |

Nucleophilic Reactions

The electron-deficient ring facilitates nucleophilic additions, particularly at C3 and C7:

Aminolysis

-

Halogen substituents undergo substitution with amines. For example, 4-chloro derivatives react with ethylenediamine in DMF at 80°C to form 4-aminoethylamino products .

Trifluoromethylation

-

Trifluoromethyltrimethylsilane (CF₃TMS) in HF/DMPU selectively functionalizes C2 via a six-membered transition state .

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles:

Three-Component Reactions

-

Reacts with 2-chloroquinoline-4-amines and malononitrile in ethanol to form benzo[f] naphthyridine derivatives .

-

Condensation with diethyl malonate under basic conditions yields pyrido[3,4-e]pyrimidines .

Functionalization via Side Chains

The phenyl group undergoes selective modifications:

Oxidation

-

The phenyl ring resists typical oxidation but can be nitrated under mixed acid conditions (HNO₃/H₂SO₄) at 50°C to form 3-nitro derivatives.

Cross-Coupling

-

Suzuki-Miyaura coupling of brominated derivatives with arylboronic acids produces biaryl systems (e.g., 7-phenyl-2-phenyl-1,6-naphthyridine) .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

-

Urea/thiourea derivatives at C2 enhance VEGFR-2 inhibition (IC₅₀ < 10 nM) .

-

3,5-Dimethoxyphenyl substituents improve binding affinity compared to unsubstituted analogs .

This reactivity profile underscores 2-phenyl-1,6-naphthyridine’s versatility in medicinal chemistry and materials science. Controlled halogenation, cross-coupling, and cyclization strategies enable precise structural diversification, while electronic effects from the phenyl group fine-tune reactivity and biological interactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Phenyl-1,6-naphthyridine derivatives have shown significant antimicrobial properties. Research indicates that modifications to the compound can enhance its efficacy against various pathogens. For instance, compounds with specific substituents exhibit potent activity against multidrug-resistant strains of bacteria and fungi, comparable to standard antibiotics like ampicillin .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies demonstrate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases involved in cell signaling pathways. For example, this compound derivatives have been shown to act as effective inhibitors of cancer cell growth in vitro and in vivo models .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from this scaffold exhibit the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Chemical Applications

Synthesis of Complex Heterocycles

In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its structural features allow for various chemical modifications, facilitating the development of new materials with tailored properties .

Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for biological applications. Its unique optical properties enable it to act as a sensor for detecting biomolecules, which is crucial in diagnostic applications .

Industrial Applications

Dyes and Pigments

Due to its stable chemical structure and vibrant color properties, this compound is used in the formulation of dyes and pigments. These applications extend to textiles and coatings where color stability and resistance to fading are essential .

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in organic light-emitting diodes. Research indicates that derivatives of this compound can enhance the efficiency and brightness of OLEDs, contributing to advancements in display technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of kinases or other proteins essential for cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and synthetic relevance of 2-phenyl-1,6-naphthyridine is best contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings from Comparative Studies

This influences binding affinity in biological targets . Redox Behavior: Unlike 8-hydroxy-1,6-naphthyridine carboxamide (which focuses on enzyme inhibition), this compound’s nitroxyl derivatives suggest utility in redox-mediated applications, such as catalysis or radical scavenging .

Biological Activity Anti-HIV Agents: While 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine and 8-hydroxy-1,6-naphthyridine carboxamide directly target HIV enzymes, this compound’s bioactivity remains underexplored.

Synthetic Accessibility Ultrasound vs. Conventional Methods: Derivatives like 4-(2-phenyl-1,2,3-triazol-4-yl)-dihydropyrimidinones (–4,7) are synthesized efficiently under ultrasound with Sm(ClO4)3 catalysis (80% yields, 1–2 hours). In contrast, this compound requires multistep reactions without such accelerants, indicating room for methodological optimization .

Thermodynamic Stability Amino-substituted 1,6-naphthyridines often exist as single conformers in crystals, whereas 2-phenyl derivatives like ethyl 5-amino-7-benzylseleno-8-cyano-1,6-naphthyridine exhibit dual conformers, impacting their crystallinity and solubility .

Biologische Aktivität

2-Phenyl-1,6-naphthyridine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties, synthesis, and research findings regarding this compound, emphasizing its pharmacological significance.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of this compound can be achieved through various methods, including:

- Cyclization of 2-aminobenzaldehyde with phenylacetylene : This method involves the use of catalysts to promote cyclization.

- Condensation reactions : Utilizing different reagents to facilitate the formation of the naphthyridine ring system.

Recent advancements in synthetic methodologies have improved the yield and purity of this compound derivatives, facilitating further biological evaluations .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

- In vitro studies : Compounds derived from 1,6-naphthyridines have shown significant antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells (COLO 205) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound A | COLO 205 | 5.4 |

| This compound B | HeLa | 3.8 |

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been extensively studied. Research indicates that:

- Broad-spectrum activity : Some derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound C | S. aureus | 12 |

| This compound D | E. coli | 15 |

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in other areas:

- Anti-inflammatory effects : Some derivatives have demonstrated significant anti-inflammatory activity in animal models.

- Neurological applications : Certain compounds are being investigated for their potential to treat neurological disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several case studies highlight the versatility of this compound derivatives:

-

Study on Anticancer Properties : A recent study evaluated a series of phenyl-substituted naphthyridines for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced biological activity.

"The presence of electron-donating groups on the phenyl ring enhanced cytotoxicity against cancer cells" .

- Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of naphthyridine derivatives against resistant bacterial strains. The findings revealed that bromination at specific positions increased antibacterial potency.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.